ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyrazole moiety, making it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate involves multiple steps. The general synthetic route includes the following steps :
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others. The choice of method depends on the specific substituents required on the indole ring.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Chemical Reactions Analysis
Ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, leading to the formation of alcohols or reduced aromatic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazole rings, allowing for further functionalization.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in antiviral, anticancer, and anti-inflammatory research.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of indole and pyrazole derivatives.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets :
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity. This interaction is often mediated by the indole and pyrazole moieties, which can bind to specific sites on the target proteins.
Pathways Involved: The compound can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness :
Uniqueness: The combination of the indole and pyrazole moieties in a single molecule provides unique biological activities and chemical properties that are not observed in simpler indole or pyrazole derivatives. This makes the compound a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30BrN3O4 |
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Molecular Weight |
540.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C27H30BrN3O4/c1-5-34-27(33)25-18(3)30(14-20-9-7-6-8-10-20)24-12-11-22(13-23(24)25)35-16-21(32)15-31-19(4)26(28)17(2)29-31/h6-13,21,32H,5,14-16H2,1-4H3 |
InChI Key |
UKLWLGWHVACXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=C(C(=N3)C)Br)C)O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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